molecular formula C4H4N2 B1198779 Pyridazine CAS No. 289-80-5

Pyridazine

Cat. No. B1198779
Key on ui cas rn: 289-80-5
M. Wt: 80.09 g/mol
InChI Key: PBMFSQRYOILNGV-UHFFFAOYSA-N
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Patent
US07074959B2

Procedure details

FIG. 2 depicts a schematic diagram 200 depicting the treatment of hydrazine waste to glutamine or a derivative thereof, in accordance with a preferred embodiment of the present invention. The hydrogenization of pyridazine using 5% Pd/C can provide glutamine in a 45% yield. Although this pyridazine is not easily biodegraded, the present inventors believe that glutamine can be utilized as a plant nutrient or that it is easily biodegradable. Glutamine can be specifically utilized as a source of energy and for nucleotide synthesis by all rapidly dividing cells. Thus, rather than acting as an environmental hazard, glutamine or a derivative can actually benefit plants exposed to it during a hydrazine remediation process, as described herein.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
5%

Identifiers

REACTION_CXSMILES
NN.[NH2:3][C@H:4]([C:10]([OH:12])=[O:11])[CH2:5][CH2:6][C:7](=[O:9])[NH2:8]>>[N:8]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:3][C@H:4]([C:10]([OH:12])=[O:11])[CH2:5][CH2:6][C:7](=[O:9])[NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(N)=O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=NC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
N[C@@H](CCC(N)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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